molecular formula C6H4N2NaO5 B1681034 Sodium 2,4-dinitrophenolate CAS No. 1011-73-0

Sodium 2,4-dinitrophenolate

Cat. No.: B1681034
CAS No.: 1011-73-0
M. Wt: 207.10 g/mol
InChI Key: RQBWMLFHMVFSBS-UHFFFAOYSA-N
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Description

Sodium 2,4-dinitrophenolate is a chemical compound derived from 2,4-dinitrophenol. It is known for its applications in various fields, including research and industrial processes. The compound is characterized by its yellow crystalline appearance and is soluble in water. This compound is primarily used as an intermediate in the synthesis of other chemicals and has notable properties that make it useful in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4-dinitrophenolate can be synthesized through the neutralization of 2,4-dinitrophenol with sodium hydroxide. The reaction typically involves dissolving 2,4-dinitrophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:

C6H3(NO2)2OH+NaOHC6H3(NO2)2ONa+H2O\text{C}_6\text{H}_3(\text{NO}_2)_2\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{ONa} + \text{H}_2\text{O} C6​H3​(NO2​)2​OH+NaOH→C6​H3​(NO2​)2​ONa+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dinitrophenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: this compound can be reduced to form 2,4-diaminophenol under specific conditions.

    Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitro groups.

Major Products Formed:

    Oxidation: Products may include various nitro derivatives.

    Reduction: The primary product is 2,4-diaminophenol.

    Substitution: Substituted phenol derivatives are formed.

Scientific Research Applications

Agricultural Applications

Foliage Fertilizers
One notable application of sodium 2,4-dinitrophenolate is in the formulation of foliage fertilizers. Research indicates that incorporating sodium dinitrophenolate into traditional fertilizers enhances nutrient absorption by crops. A patented formulation demonstrates that a small percentage (0.5%-1%) of sodium dinitrophenolate can significantly improve the efficiency of macro and trace element fertilizers. This results in better crop yields and minimizes environmental pollution associated with excessive fertilizer use .

ComponentMass Ratio (%)
Macroelement Fertilizer65 - 96
Trace Element Fertilizer2 - 8
This compound0.5 - 1

The method involves mixing sodium dinitrophenolate with granular fertilizers to create a product that can be efficiently utilized by plants. This innovative approach addresses both agricultural productivity and environmental sustainability .

Pharmaceutical Applications

Potential Therapeutic Uses
Historically, this compound has been explored for its metabolic effects. It acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to increased energy expenditure without ATP production. Recent studies have revisited its potential as a treatment for obesity and related metabolic disorders. The FDA has granted investigational new drug status for clinical trials focusing on its safety and efficacy in treating conditions linked to metabolic syndrome, such as obesity and diabetes .

Mechanism of Action
Sodium dinitrophenolate induces weight loss by increasing the basal metabolic rate through mitochondrial uncoupling. This process results in heightened thermogenesis and fat oxidation, although it carries significant risks including hyperthermia and cardiovascular complications .

Industrial Applications

Explosives Manufacturing
this compound has been utilized in the production of explosives due to its energetic properties. Its role as an explosive precursor is well-documented; however, safety concerns regarding its handling and storage are paramount due to its toxicological profile .

Use in Pesticides and Herbicides
The compound has also found applications in the agricultural sector as a pesticide and herbicide. Its effectiveness against various pests makes it valuable in crop protection strategies, although regulatory scrutiny is necessary due to its toxicity .

Case Study 1: Agricultural Efficiency

A study conducted on the use of sodium dinitrophenolate in foliage fertilizers demonstrated an increase in nutrient uptake by leafy vegetables. Crops treated with fertilizers containing sodium dinitrophenolate showed a marked improvement in growth rates compared to control groups lacking the compound.

Case Study 2: Metabolic Research

In a controlled trial involving mice, researchers administered low doses of sodium dinitrophenolate over extended periods to assess its effects on longevity and metabolic health. The results indicated potential benefits for metabolic regulation without significant adverse effects at carefully monitored doses .

Mechanism of Action

Sodium 2,4-dinitrophenolate exerts its effects by acting as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient and uncouples oxidative phosphorylation in mitochondria, leading to increased metabolic rate and energy expenditure. The compound targets mitochondrial membranes and affects pathways involved in energy production.

Comparison with Similar Compounds

    2,4-Dinitrophenol: A closely related compound with similar properties but different applications.

    2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.

    Dinoseb: A herbicide with similar chemical structure and properties.

Uniqueness: Sodium 2,4-dinitrophenolate is unique due to its specific applications in scientific research and its role as an intermediate in chemical synthesis. Its ability to uncouple oxidative phosphorylation makes it a valuable tool in studies related to metabolism and energy production.

Biological Activity

Sodium 2,4-dinitrophenolate (Sodium DNP) is a compound known for its significant biological activity, particularly as a mitochondrial uncoupler. This article explores its biological mechanisms, toxicity, and relevant case studies, supported by data tables and research findings.

This compound is a sodium salt of 2,4-dinitrophenol (DNP), characterized by the formula C6H3N2O5Na\text{C}_6\text{H}_3\text{N}_2\text{O}_5\text{Na} and a molecular weight of approximately 206.09 g/mol. In biological systems, DNP acts as a protonophore , allowing protons to cross the mitochondrial membrane. This action disrupts the proton gradient necessary for ATP synthesis, leading to an increase in basal metabolic rate (BMR) as the body compensates for energy loss by burning fat .

1. Uncoupling Oxidative Phosphorylation

DNP's primary mechanism is the uncoupling of oxidative phosphorylation. By dissipating the proton gradient, it causes energy to be released as heat rather than being used for ATP production. This results in:

  • Increased metabolic rate.
  • Enhanced fat oxidation.
  • Potential hyperthermia due to excessive heat production.

2. Toxicity Profile

Despite its potential for weight loss, Sodium DNP is associated with significant toxicity. Reports indicate that even therapeutic doses can lead to severe adverse effects:

  • Hyperthermia : Elevated body temperature due to increased metabolic activity.
  • Tachycardia : Increased heart rate as the body attempts to manage energy demands.
  • Gastrointestinal distress : Symptoms such as nausea and vomiting are common .

A review of fatalities linked to DNP reveals at least 62 documented cases, highlighting its dangerous profile as a weight-loss agent .

Case Study Overview

Several case studies illustrate the acute toxicity of Sodium DNP:

Case NumberAgeDose (g)Time to Symptoms (h)Outcome
1372.83Fatal
249Unknown8Recovered with treatment
3NRNRNRFatal

These cases demonstrate the rapid onset of symptoms following exposure to DNP, with fatalities occurring within hours in some instances .

Research Findings

Research utilizing model organisms has provided insights into the protective effects against oxidative stress induced by compounds like sodium nitroprusside (SNP). In studies involving Drosophila melanogaster, DNP supplementation improved larval viability and restored enzyme activities affected by SNP exposure .

Q & A

Q. Basic: What experimental methods are used to detect Sodium 2,4-dinitrophenolate in hydrolysis assays?

This compound is commonly quantified via UV-vis spectroscopy by monitoring the release of its anion at 400 nm. The extinction coefficient (ε = 12,100 M⁻¹ cm⁻¹) is pH-dependent, requiring calibration using buffers (e.g., MES, HEPES, CHES) to maintain ionic strength (0.1 M KNO₃). Initial rate methods (<5% substrate conversion) ensure accurate kinetic measurements .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its classification as an explosive precursor and acute toxicity (e.g., hyperthermia, metabolic disruption), researchers must adhere to strict regulatory guidelines. Use personal protective equipment (PPE), conduct reactions in fume hoods, and follow protocols for hazardous waste disposal. Document compliance with regional regulations (e.g., UK Explosives Precursors Regulations 2023) .

Q. Basic: How is this compound synthesized and purified for research applications?

The compound is synthesized via nitration of phenol derivatives followed by neutralization with sodium hydroxide. Purification involves recrystallization from ethanol or ether, with characterization by melting point (114–115°C), elemental analysis, and spectroscopy (UV-vis, IR). Ensure anhydrous conditions to prevent hydrolysis during storage .

Q. Advanced: What mechanistic insights explain the catalytic role of this compound in phosphate diester hydrolysis?

In Fe-Zn bimetallic complexes, this compound acts as a leaving group during nucleophilic attack by a FeIII-bound hydroxide on the substrate. Kinetic and EPR studies suggest a two-step mechanism: (1) monodentate substrate binding to ZnII and (2) intramolecular hydrolysis via a μ-hydroxo bridge, yielding 2,4-dinitrophenolate and regenerating the catalyst .

Q. Advanced: How do pH variations affect kinetic data interpretation in assays involving this compound?

pH impacts both the extinction coefficient (ε ranges from 2,125 to 12,100 M⁻¹ cm⁻¹ between pH 3.5–10) and the ionization state of intermediates. Buffers like PIPBS (pH 3.5–5) and CHES (pH 8.5–11) stabilize reaction conditions. Corrections for 2,4-dinitrophenol’s pKa (4.0) are essential to avoid artifacts in rate constant calculations .

Q. Advanced: How can this compound-based assays be adapted for high-throughput screening (HTS) in drug discovery?

A colorimetric HTS method measures AMACR activity via 2,4-dinitrophenolate elimination at 354 nm. Use 96-well plates with substrate concentrations near Km (balanced conditions) to identify inhibitors. Continuous monitoring minimizes interference from compound absorbance, enabling rapid screening of >1,000 compounds/day .

Q. Advanced: How can researchers resolve contradictions between this compound’s toxicity and catalytic utility?

Toxicity arises from mitochondrial uncoupling (protonophoric activity), while catalytic applications rely on controlled nucleophilic pathways. To mitigate risks, use subtoxic concentrations (<1 mM) in vitro, and employ chelating agents (e.g., EDTA) to sequester free metal ions that enhance oxidative stress .

Q. Advanced: What role does this compound play in cancer biomarker detection?

In α-methylacyl-CoA racemase (AMACR) assays, the compound serves as a chromogenic reporter. Enzymatic activity releases 2,4-dinitrophenolate, producing a yellow color proportional to AMACR levels. This enables rapid identification of cancer cell lines and evaluation of inhibitors in drug development .

Properties

CAS No.

1011-73-0

Molecular Formula

C6H4N2NaO5

Molecular Weight

207.10 g/mol

IUPAC Name

sodium;2,4-dinitrophenolate

InChI

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;

InChI Key

RQBWMLFHMVFSBS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na]

Appearance

Solid powder

Key on ui other cas no.

1011-73-0

Pictograms

Explosive; Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium 2,4-dinitrophenolate;  AI3-15340;  AI3 15340;  AI315340

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium 2,4-dinitrophenolate is prepared from 202.6 parts of 2,4-dinitrochlorobenzene in accordance with the statements of Example 1. 92 parts of ammonium chloride are added to the suspension of the 2,4-dinitrophenolate at 70° C., a pH value of 7.1 being established. 290.4 parts of 31.9% strength aqueous hydrosulphide solution are then added in the course of about 20 minutes, whilst stirring and monitoring the pH value. The pH value is reduced from 8.4 to 8.0 by adding a further 92 parts of ammonium chloride, and a further 290.4 parts of 31.9% strength hydrosulphide solution are then added at 70° to 75° C. in the course of about 20 minutes. The pH value thereby rises to 8.4. The reaction mixture is then subsequently stirred at about 70° C. for about 45 minutes. It is cooled to 15° to 20° C., 35 parts of sodium sulphite are added, followed by about 230 parts of 30% strength aqueous hydrochloric acid, in order to adjust the pH to 5. The sulphur-containing 2-amino-4-nitrophenol suspension is subsequently stirred at 5° to 10° C. for about 11/2 hours and is then filtered. 438.4 parts of a 34% strength aqueous paste of 2-amino-4-nitrophenol with a sulphur content of about 19% are obtained. This sulphur-containing filter cake is introduced into a solution of 53 parts of sodium carbonate in 400 parts of water. The mixture is warmed to about 55° to 60° C. and the sulphur is removed from the solution of sodium 2-amino-4-nitrophenolate by filtration. The filtrate is then cooled to about 20° C. and adjusted to pH 5 with about 107 parts of 30% strength aqueous hydrochloric acid. After cooling the mixture to about 5° C., it is filtered. 344 parts of a 42.1% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 144.8 parts of 100% pure 2-amino-4-nitrophenol, are obtained. Yield: 94% of theory, relative to 2,4-dinitrochlorobenzene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium 2,4-dinitrophenolate
Sodium 2,4-dinitrophenolate
Sodium 2,4-dinitrophenolate
Sodium 2,4-dinitrophenolate
Sodium 2,4-dinitrophenolate
Sodium 2,4-dinitrophenolate

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